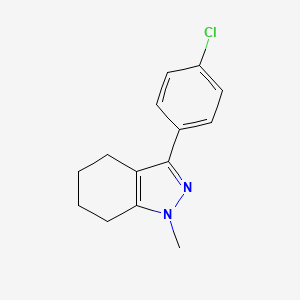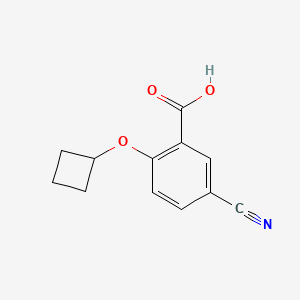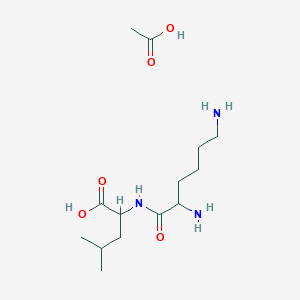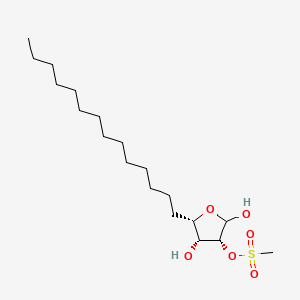![molecular formula C12H8BrN3 B13867007 2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13867007.png)
2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that contains both pyrazole and pyrimidine rings fused together.
準備方法
The synthesis of 2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of 4-bromobenzaldehyde with 3-amino-1H-pyrazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting intermediate is then cyclized to form the desired pyrazolo[1,5-a]pyrimidine ring system .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine core can be further functionalized through cyclization reactions, leading to the formation of more complex heterocyclic structures.
科学的研究の応用
2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, its fluorescent properties are attributed to the intramolecular charge transfer (ICT) between the pyrazole and pyrimidine rings, which can be modulated by substituents on the phenyl ring .
類似化合物との比較
2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidine can be compared to other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with similar photophysical properties but different substitution patterns and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A more complex structure with additional nitrogen atoms, offering unique properties and applications in medicinal chemistry.
Coumarin-153, Prodan, and Rhodamine 6G: Commercial fluorescent probes that share some photophysical characteristics with pyrazolo[1,5-a]pyrimidines but differ in their chemical structures and specific applications.
The uniqueness of this compound lies in its combination of a bromophenyl group with the pyrazolo[1,5-a]pyrimidine core, which imparts distinct chemical reactivity and photophysical properties .
特性
分子式 |
C12H8BrN3 |
|---|---|
分子量 |
274.12 g/mol |
IUPAC名 |
2-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H8BrN3/c13-10-4-2-9(3-5-10)11-8-12-14-6-1-7-16(12)15-11/h1-8H |
InChIキー |
JFXIRKMGGYGLAT-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=CC(=N2)C3=CC=C(C=C3)Br)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[3-(4-chlorophenyl)sulfanyl-1H-pyrrolo[2,3-b]pyridin-2-yl]butan-1-ol](/img/structure/B13866953.png)






![2-[2-Amino-4-(1,3-dihydroisoindole-2-carbonyl)quinazolin-6-yl]acetamide](/img/structure/B13866986.png)


